3-(4-Bromophenyl)-3-o-tolylpropanoic acid
Overview
Description
3-(4-Bromophenyl)-3-o-tolylpropanoic acid is an organic compound that features a bromine-substituted phenyl group and a tolyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-o-tolylpropanoic acid typically involves the reaction of 4-bromobenzaldehyde with o-tolylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and an organic solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-o-tolylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, resulting in the formation of 3-phenyl-3-o-tolylpropanoic acid.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-phenyl-3-o-tolylpropanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-3-o-tolylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-o-tolylpropanoic acid involves its interaction with specific molecular targets. The bromine substituent and the propanoic acid moiety play crucial roles in its binding affinity and activity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3-o-tolylpropanoic acid
- 3-(4-Fluorophenyl)-3-o-tolylpropanoic acid
- 3-(4-Methylphenyl)-3-o-tolylpropanoic acid
Uniqueness
3-(4-Bromophenyl)-3-o-tolylpropanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-3-(2-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-11-4-2-3-5-14(11)15(10-16(18)19)12-6-8-13(17)9-7-12/h2-9,15H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCNZSWRAEXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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